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Compound of Interest

Compound Name: Diammonium adipate

Cat. No.: B107630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

diammonium adipate, a compound of interest in various chemical and pharmaceutical

applications. The focus is on two core analytical techniques: Fourier-Transform Infrared (FTIR)

Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details

experimental protocols, presents quantitative data, and offers visual workflows to aid in the

structural elucidation and characterization of this molecule.

Introduction to Diammonium Adipate
Diammonium adipate is the ammonium salt of adipic acid, a dicarboxylic acid. Its structure

consists of an adipate dianion and two ammonium cations. Spectroscopic techniques are

crucial for confirming the identity, purity, and structural integrity of this compound. FTIR

spectroscopy provides information about the functional groups present, while NMR

spectroscopy offers detailed insights into the molecular structure and the chemical environment

of individual atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups within a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In diammonium adipate, the key functional groups are the ammonium ion (NH₄⁺) and the

carboxylate group (COO⁻).
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Experimental Protocol: FTIR Analysis
A common and effective method for analyzing solid samples like diammonium adipate is the

Potassium Bromide (KBr) pellet method.

Instrumentation:

FTIR Spectrometer

Agate mortar and pestle

Hydraulic press for pelletizing

KBr powder (spectroscopic grade)

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR

spectrum.

Weigh out approximately 1-2 mg of the diammonium adipate sample and 100-200 mg of

dry KBr powder.

Grind the diammonium adipate sample to a fine powder in an agate mortar.

Add the KBr powder to the mortar and mix thoroughly with the sample by gentle grinding to

ensure a homogenous mixture.

Transfer the mixture to a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

A background spectrum of a pure KBr pellet should be recorded and automatically

subtracted from the sample spectrum.

Data Presentation: Characteristic FTIR Bands for
Diammonium Adipate
The FTIR spectrum of diammonium adipate is characterized by the vibrational modes of the

ammonium and carboxylate ions, as well as the methylene groups of the adipate backbone.

Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Characteristics

~3200-2800 N-H stretching Ammonium (NH₄⁺)
Broad and strong

absorption.

~2950-2850

C-H stretching

(asymmetric &

symmetric)

Methylene (-CH₂-)
Sharp, medium to

strong absorptions.

~1630-1550 N-H bending Ammonium (NH₄⁺) Strong absorption.

~1600-1550
C=O stretching

(asymmetric)
Carboxylate (COO⁻)

Very strong

absorption.

~1450-1400
C-H bending

(scissoring)
Methylene (-CH₂-) Medium intensity.

~1420-1300
C=O stretching

(symmetric)
Carboxylate (COO⁻) Strong absorption.

Note: The exact peak positions can vary slightly due to sample preparation and instrument

variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic

molecules. For diammonium adipate, both ¹H (proton) and ¹³C NMR are used to elucidate the

structure. Due to the symmetry of the adipate anion, the NMR spectra are relatively simple.

Experimental Protocol: NMR Analysis
Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Sample Preparation:

Accurately weigh approximately 43 mg of diammonium adipate.

Dissolve the sample in 0.5 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid

a large interfering signal from solvent protons.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

¹H NMR:

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

¹³C NMR:

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds

The spectra are referenced to an internal or external standard. For D₂O, the residual HDO

peak can be used as a reference for ¹H NMR.
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Data Presentation: ¹H and ¹³C NMR Spectral Data
The symmetry of the diammonium adipate molecule leads to a simplified NMR spectrum.

¹H NMR Data (in D₂O):[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.20 Multiplet 4H
-CH₂-COO⁻ (alpha-

methylene protons)

~1.55 Multiplet 4H

-CH₂-CH₂-COO⁻

(beta-methylene

protons)

Note: The ammonium protons (NH₄⁺) are often not observed in D₂O due to rapid exchange

with deuterium.

Typical ¹³C NMR Data:

Chemical Shift (δ) ppm Assignment

~180-175 -COO⁻ (carboxylate carbon)

~35-30 -CH₂-COO⁻ (alpha-carbon)

~30-25 -CH₂-CH₂-COO⁻ (beta-carbon)

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

diammonium adipate.
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FTIR Analysis Workflow

Sample Preparation

Data Acquisition

Data Interpretation

Weigh Diammonium Adipate (1-2 mg)

Grind and Mix

Weigh KBr Powder (100-200 mg)

Press into Pellet

Record Sample Spectrum

Place pellet in spectrometer

Record Background Spectrum (KBr)

Background Subtraction

Identify Vibrational Bands

Assign Functional Groups

Final Structure Verification

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for FTIR analysis of diammonium adipate.
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NMR Analysis Workflow

Sample Preparation

Data Acquisition

Data Interpretation

Weigh Diammonium Adipate (~43 mg)

Dissolve in D₂O (0.5 mL)

Transfer to NMR Tube

Acquire ¹H NMR Spectrum

Insert into spectrometer

Acquire ¹³C NMR Spectrum

Insert into spectrometer

Process FID (Fourier Transform)

Phase and Baseline Correction

Peak Picking and Integration

Assign Chemical Shifts

Final Structure Confirmation

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for NMR analysis of diammonium adipate.
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Conclusion
The combined application of FTIR and NMR spectroscopy provides a robust and

comprehensive characterization of diammonium adipate. FTIR is highly effective for the rapid

identification of the key ammonium and carboxylate functional groups, confirming the salt

formation. NMR spectroscopy, through both ¹H and ¹³C analysis, provides definitive structural

elucidation of the adipate backbone and confirms the high degree of symmetry in the molecule.

The detailed protocols and spectral data presented in this guide serve as a valuable resource

for researchers and professionals in the chemical and pharmaceutical industries for the quality

control and structural verification of diammonium adipate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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